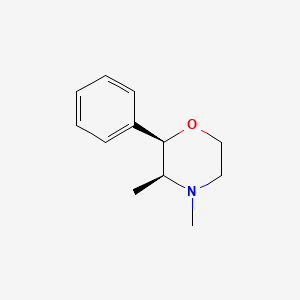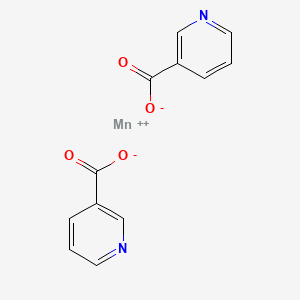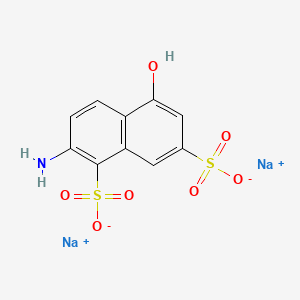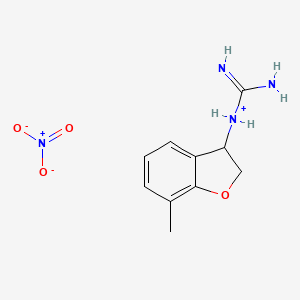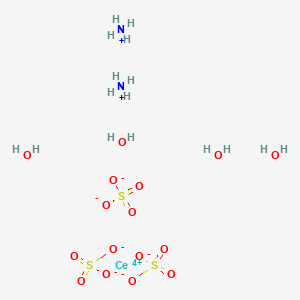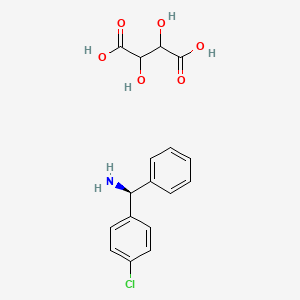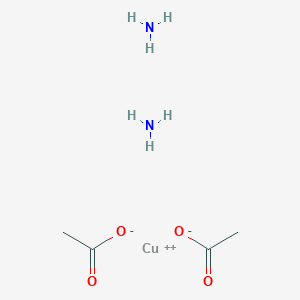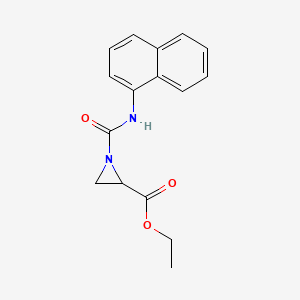
1-(1-Naphthylcarbamoyl)-2-aziridinecarboxylic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Naphthylcarbamoyl)-2-aziridinecarboxylic acid ethyl ester is a complex organic compound that features a naphthyl group, a carbamoyl group, and an aziridine ring
Preparation Methods
The synthesis of 1-(1-Naphthylcarbamoyl)-2-aziridinecarboxylic acid ethyl ester typically involves multiple steps, starting with the preparation of the naphthylcarbamoyl precursor. The aziridine ring is then introduced through a cyclization reaction. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. Common reagents used in the synthesis include naphthylamine, ethyl chloroformate, and aziridine derivatives.
Chemical Reactions Analysis
1-(1-Naphthylcarbamoyl)-2-aziridinecarboxylic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of various substituted aziridines. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(1-Naphthylcarbamoyl)-2-aziridinecarboxylic acid ethyl ester involves its interaction with molecular targets through its functional groups. The naphthyl group can engage in π-π interactions, while the carbamoyl and aziridine groups can form hydrogen bonds and covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar compounds include other naphthylcarbamoyl derivatives and aziridine-containing molecules. Compared to these compounds, 1-(1-Naphthylcarbamoyl)-2-aziridinecarboxylic acid ethyl ester is unique due to the combination of its functional groups, which confer distinct reactivity and interaction profiles. Similar compounds include:
- 1-Naphthylcarbamoyl chloride
- 2-Aziridinecarboxylic acid ethyl ester
- Naphthylamine derivatives
This compound’s unique combination of functional groups makes it a valuable tool in various fields of research, offering distinct advantages over other similar compounds.
Properties
CAS No. |
21384-57-6 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
ethyl 1-(naphthalen-1-ylcarbamoyl)aziridine-2-carboxylate |
InChI |
InChI=1S/C16H16N2O3/c1-2-21-15(19)14-10-18(14)16(20)17-13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,2,10H2,1H3,(H,17,20) |
InChI Key |
AKJCWKLUZKLVNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN1C(=O)NC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


